molecular formula C30H23N3O3 B4703904 2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

Cat. No.: B4703904
M. Wt: 473.5 g/mol
InChI Key: WQKBNZBQDIVZRE-UHFFFAOYSA-N
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Description

2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is a complex organic compound with a molecular formula of C30H23N3O3 . This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

2-(7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O3/c1-35-25-17-22-23(18-26(25)36-2)29(21-15-9-10-16-24(21)34)31-30-27(22)28(19-11-5-3-6-12-19)32-33(30)20-13-7-4-8-14-20/h3-18,34H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBNZBQDIVZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4O)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
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2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
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2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
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2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
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2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol
Reactant of Route 6
2-{7,8-Dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

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